![molecular formula C15H16O5 B107222 Illudalic acid CAS No. 18508-77-5](/img/structure/B107222.png)
Illudalic acid
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Overview
Description
Illudalic acid is a natural product that has been discovered from the fungus Omphalotus illudens. It is a bicyclic sesquiterpene that has shown promising results in various scientific research studies. Illudalic acid has been found to possess potent biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
LAR Phosphatase Inhibition
Illudalic acid has been studied for its inhibitory effects on human leukocyte common antigen-related (LAR) phosphatase. Research demonstrates that its structural elements like the 5-formyl group and the hemi-acetal lactone are crucial for effective LAR inhibition. This highlights illudalic acid's potential in therapeutic applications targeting LAR phosphatase, particularly in the context of diseases where LAR plays a significant role (Ling et al., 2008).
Synthesis and Selective PTP Inhibition
Further studies on illudalic acid have focused on its synthesis and protein tyrosine phosphatase (PTP) inhibitory activity. It's found to inhibit LAR PTP selectively compared to other PTPs, suggesting its utility in therapeutic developments for conditions involving LAR PTP. The synthesis process and the kinetics of LAR inhibition by illudalic acid have been extensively studied, providing insights into its potential as a covalently binding inhibitor (McCullough et al., 2019).
Relation to Illudinine
Illudalic acid's relationship with illudinine, a sesquiterpene alkaloid, has been explored to understand its physiological properties better. The studies include synthetic approaches to illudinine, which has a biogenetic connection to illudalic acid, indicating the broader spectrum of potential pharmacological applications of these compounds (Misra & Ghosh, 1978).
Enhanced LAR Inhibition with Analogs
Research into 7-alkoxy analogs of illudalic acid shows the development of compounds with enhanced potency and selectivity in inhibiting LAR. These analogs represent a significant step in creating more effective small-molecule inhibitors of LAR, with potential implications for treating conditions like type II diabetes (Ling et al., 2010).
properties
CAS RN |
18508-77-5 |
---|---|
Product Name |
Illudalic acid |
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |
InChI Key |
BDEDPKFUFGCVCJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
Canonical SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
synonyms |
3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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